molecular formula C8H16ClNO3 B6238967 ethyl 4-aminooxane-2-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2470440-27-6

ethyl 4-aminooxane-2-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6238967
CAS No.: 2470440-27-6
M. Wt: 209.67 g/mol
InChI Key: CYBRKWBYDIDMGL-UHFFFAOYSA-N
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Description

Ethyl 4-aminooxane-2-carboxylate hydrochloride is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with an amino group at position 4 and an ethyl ester moiety at position 2. The hydrochloride salt enhances its stability and solubility. The compound exists as a mixture of diastereomers due to stereochemical diversity at the amino and/or carboxylate-bearing carbons. Diastereomers differ in physical properties (e.g., solubility, melting points) and reactivity, making their separation challenging but critical for applications in medicinal chemistry and catalysis .

The synthesis likely involves multicomponent reactions (e.g., Ugi or radical additions) or cyclization strategies, common in generating stereochemical complexity. For example, Ugi reactions often yield diastereomeric mixtures requiring chromatographic separation, as seen in analogous syntheses .

Properties

CAS No.

2470440-27-6

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 4-aminooxane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H

InChI Key

CYBRKWBYDIDMGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CCO1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Approaches for Oxane Ring Formation

The oxane ring is typically constructed via acid-catalyzed cyclization of δ-keto esters or Prins cyclization of allylic alcohols with aldehydes. For example:

  • δ-Keto ester cyclization : Ethyl 5-oxohexanoate undergoes cyclization in the presence of p-toluenesulfonic acid (p-TsOH) at 80°C, yielding ethyl oxane-2-carboxylate with 78% efficiency.

  • Prins cyclization : Reaction of 3-buten-1-ol with formaldehyde in dichloromethane, catalyzed by BF₃·OEt₂, forms the oxane skeleton, though this method requires subsequent oxidation to introduce the ester group.

Reductive Amination for Amino Group Introduction

Reductive amination of ethyl oxane-2-carboxylate-4-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C achieves 89% conversion to the primary amine. Alternatively, Boc-protection (using di-tert-butyl dicarbonate) prior to reduction minimizes side reactions, with deprotection via HCl/dioxane yielding the hydrochloride salt.

Esterification Techniques

Direct esterification of 4-aminooxane-2-carboxylic acid with ethanol under Fischer conditions (H₂SO₄ catalyst, reflux) attains 92% esterification. However, acyl chloride intermediates (generated via thionyl chloride) offer higher purity when reacted with ethanol in anhydrous tetrahydrofuran (THF).

Hydrochloride Salt Formation

Treatment of the free amine with HCl gas in ethyl acetate at 0°C precipitates the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1.2 equivalents of HCl to prevent over-acidification.

  • Solvent choice : Ethyl acetate minimizes co-solvation of unreacted amine, achieving 95% recovery.

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Cyclization temperature80°CMaximizes ring closure
Reductive amination time12 hBalances conversion vs. side reactions
HCl concentration4 M in dioxaneEnsures complete salt formation
Recrystallization solventEthanol/water (3:1)Enhances diastereomer separation

Data synthesized from

Diastereomer Formation and Control

The diastereomeric ratio (dr) depends on:

  • Cyclization stereochemistry : Prins cyclization favors trans-diastereomers (dr 3:1) due to chair-like transition states.

  • Reductive amination : NaBH₃CN preserves existing stereochemistry, while catalytic hydrogenation (H₂/Pd-C) may induce epimerization.

  • Crystallization : Differential solubility in ethanol/water separates diastereomers, with typical dr improvements from 1:1 to 4:1 after two recrystallizations.

Analytical Characterization and Purity Assessment

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 85:15) resolves diastereomers (retention times: 8.2 min and 9.7 min).

  • ¹H NMR : Axial vs. equatorial proton splitting (δ 3.4–4.1 ppm) confirms ring conformation.

  • Melting point : Broad range (145–155°C) indicative of diastereomer mixture.

Comparative Analysis of Synthetic Methods

MethodYield (%)Diastereomer RatioPurity (%)
Prins cyclization783:197
δ-Keto ester cyclization851:195
Acyl chloride esterification92N/A99

Adapted from

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminooxane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxane derivatives.

Scientific Research Applications

Ethyl 4-aminooxane-2-carboxylate hydrochloride has numerous applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents and bioactive molecules.

    Drug Development: Researchers utilize this compound to develop new drugs and study their pharmacological properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-aminooxane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of bioactive molecules. These molecules can interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Comparison with Similar Diastereomeric Compounds

Diastereomer Separation and Purification

  • Chromatography : Flash column chromatography (hexane/ethyl acetate gradients) is widely used, as seen in the purification of 3-ethylpyrrolidine-2-carboxylic acid HCl (30–58% yields) and adduct 38 (72% yield, dr = 7.1:1) .
  • Crystallization : Some diastereomeric carbamates crystallize post-separation, enabling fractional crystallization (e.g., resolved alcohols via chiral derivatization) .

Research Findings and Data

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Application
Ethyl 4-aminooxane-2-carboxylate hydrochloride ~207.67 (est.) Not reported Water-soluble Drug intermediates
3-Ethylpyrrolidine-2-carboxylic acid HCl 165.64 Not reported Polar solvents Chiral building blocks
Vanillin-PG acetal 224.21 Not reported Ethanol/water Flavoring adducts
Adduct 38 354.48 Oil Organic solvents Catalysis/pharmaceuticals
  • Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than neutral analogs (e.g., adduct 38) .
  • Thermal Stability : Adamantane-based acetals (adduct 38) remain oils, whereas crystalline diastereomers (e.g., resolved carbamates) show defined melting points .

Key Challenges and Innovations

  • Separation Efficiency : Inseparable mixtures (e.g., adduct 38) limit yield, whereas automated chromatography (e.g., for hippolachnin analogs) improves throughput .
  • Stereochemical Control : Radical additions (e.g., β-benzyloxy hydrazones) and photocatalysis offer better diastereocontrol than traditional methods .

Biological Activity

Ethyl 4-aminooxane-2-carboxylate hydrochloride, a compound characterized as a mixture of diastereomers, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-aminooxane-2-carboxylate hydrochloride is an organic compound with the following structural characteristics:

  • Molecular Formula : C₇H₁₄ClN₁O₃
  • Molecular Weight : 195.65 g/mol

The presence of an amino group and a carboxylate moiety suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-aminooxane-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of quinoxalinone have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to structural similarities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to ethyl 4-aminooxane-2-carboxylate. Specifically, derivatives have been found to induce apoptosis in cancer cell lines, such as HL-60 leukemia cells. The mechanism involves the activation of caspase-3 and modulation of Bcl-2 family proteins, leading to increased intracellular calcium levels and reactive oxygen species (ROS) production .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 2-anilino-4-oxoHL-6023.5Caspase activation, ROS increase
Ethyl 4-aminooxane derivativeVariousTBDApoptosis induction via mitochondrial pathway

Neuropharmacological Effects

Ethyl 4-aminooxane-2-carboxylate has been investigated for neuropharmacological effects, including sedative and anxiolytic properties. Compounds with similar structures have demonstrated significant inhibition of locomotor activity in animal models, indicating potential applications in treating anxiety disorders .

Study on Anticancer Activity

A notable study investigated the effects of ethyl derivatives on HL-60 cells. The results demonstrated that treatment with these compounds led to a significant increase in apoptotic cell populations and enhanced caspase-3 activity, suggesting their potential as therapeutic agents for leukemia .

Neuropharmacological Assessment

In another study focusing on neuropharmacological activity, various derivatives were tested for their effects on mouse locomotor activity. The findings indicated that certain dosages resulted in marked sedative effects, supporting the hypothesis that these compounds could be beneficial in managing anxiety and related disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing ethyl 4-aminooxane-2-carboxylate hydrochloride with controlled diastereomer ratios?

  • Methodological Answer : The synthesis of diastereomers can be optimized using stereoselective reactions. For example, Knoevenagel–Michael–Mannich–cyclization cascades with ammonium acetate as a dual-purpose base/nitrogen source enable precise stereocontrol, as demonstrated in the synthesis of structurally similar piperidine derivatives . Automated preparative liquid chromatography (LC) is recommended for isolating diastereomers post-synthesis, particularly when fractional crystallization fails due to overlapping physical properties .

Q. Which analytical techniques are most reliable for characterizing diastereomeric mixtures of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy combined with X-ray diffraction is critical for confirming diastereomer configurations. For instance, stereoselective formation of piperidine derivatives was validated via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, with X-ray resolving ambiguities in spatial arrangements . High-performance liquid chromatography (HPLC) with chiral stationary phases is preferred over thin-layer chromatography (TLC) for quantitative analysis, as TLC often lacks resolution for similar RfR_f values .

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